[4-(Bromomethyl)benzyl]triphenylphosphonium bromide [4-(Bromomethyl)benzyl]triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 14366-74-6
VCID: VC21014268
InChI: InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Molecular Formula: C26H23Br2P
Molecular Weight: 526.2 g/mol

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

CAS No.: 14366-74-6

Cat. No.: VC21014268

Molecular Formula: C26H23Br2P

Molecular Weight: 526.2 g/mol

* For research use only. Not for human or veterinary use.

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide - 14366-74-6

CAS No. 14366-74-6
Molecular Formula C26H23Br2P
Molecular Weight 526.2 g/mol
IUPAC Name [4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
Standard InChI Key KUXBEOGHKWNPTG-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Physical and Chemical Properties

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is identified by the Chemical Abstracts Service (CAS) number 14366-74-6. It has a molecular formula of C26H23Br2P with a molecular weight of 526.24 g/mol . The compound typically appears as a white to off-white solid powder . It exhibits significant lipophilicity, which contributes to its ability to penetrate biological membranes. This property is particularly important for its applications in biological research.

Structural Characteristics

The compound's structure consists of a triphenylphosphonium cation linked to a benzyl group that bears a bromomethyl substituent at the para position. This specific arrangement contributes to its chemical reactivity and biological properties . The presence of the bromomethyl group enhances its reactivity, allowing for further functionalization in synthetic applications .

Physical Properties

The physical properties of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide are summarized in the following table:

PropertyValueSource
Molecular Weight526.24/526.25 g/mol
Physical StateSolid
AppearanceWhite to off-white powder
Melting Point270-273 °C
SolubilitySoluble in polar organic solvents

The compound is stable under standard laboratory conditions, which makes it suitable for various research and synthesis applications . Its high melting point indicates strong intermolecular forces within the crystal structure.

Chemical Identifiers

Various chemical identifiers for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide are provided below:

IdentifierValueSource
CAS Number14366-74-6
IUPAC Name[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Standard InChIInChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
Standard InChIKeyKUXBEOGHKWNPTG-UHFFFAOYSA-M
SMILESC1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synthesis Methods

The synthesis of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide, specifically 4-(bromomethyl)benzyl bromide. This reaction is commonly performed in a polar solvent under reflux conditions to ensure efficient interaction between the reactants.

Synthetic Procedure

The general synthetic route involves nucleophilic substitution where the triphenylphosphine acts as a nucleophile, attacking the benzyl carbon bearing the bromine atom. The reaction proceeds according to the following steps:

  • The triphenylphosphine (PPh3) reacts with 4-(bromomethyl)benzyl bromide

  • The phosphorus atom displaces one bromide ion

  • A quaternary phosphonium salt is formed with the bromide counterion

This method typically yields a high-purity product when conducted under appropriate conditions. The reaction can be represented as:

PPh3 + Br-CH2-C6H4-CH2Br → [Ph3P+-CH2-C6H4-CH2Br]Br-

Biological Activity and Mechanisms

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide exhibits notable biological activity, particularly related to its interactions with cellular components.

Mitochondrial Targeting

The biological activity of this compound is primarily attributed to its ability to accumulate in mitochondria due to its positive charge and lipophilicity. This selective accumulation in mitochondria occurs because:

  • The positive charge of the phosphonium group is attracted to the negative membrane potential of mitochondria

  • The lipophilic triphenylphosphonium moiety facilitates membrane penetration

  • These properties result in a concentration gradient-driven accumulation within mitochondria

This accumulation can disrupt mitochondrial function, which can be utilized to study mitochondrial-dependent processes or to induce cell death in targeted cells.

Research Applications

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide has diverse applications across multiple scientific disciplines, reflecting its versatility as a chemical tool.

Organic Synthesis

In organic synthesis, this compound serves as a valuable reagent, particularly in the formation of phosphonium ylides . These ylides are important intermediates in various reactions, most notably in the Wittig reaction for alkene synthesis . The presence of the bromomethyl group enhances its reactivity, allowing for further functionalization in complex organic synthesis pathways.

Mitochondrial Research

The compound's ability to target mitochondria makes it valuable for studying mitochondrial function and dysfunction. Researchers can utilize this property to:

  • Deliver bioactive molecules specifically to mitochondria

  • Investigate mitochondrial-dependent cellular processes

  • Develop potential treatments for mitochondrial diseases

Medical Imaging

Research indicates that compounds with triphenylphosphonium groups, like [4-(Bromomethyl)benzyl]triphenylphosphonium bromide, can be used as precursors for radiolabelled molecules in cancer detection by positron emission tomography (PET). This application takes advantage of the compound's selective accumulation in cancer cells, potentially improving the sensitivity and specificity of cancer imaging techniques.

Drug Delivery Systems

The compound's mitochondria-targeting properties make it a candidate for drug delivery systems aimed at treating mitochondrial diseases. By conjugating therapeutic agents to triphenylphosphonium compounds, researchers can potentially increase the delivery of these agents to mitochondria, enhancing their efficacy in treating conditions associated with mitochondrial dysfunction.

SupplierProduct ReferencePurityPrice RangeEstimated DeliverySource
Cymit QuimicaIN-DA003CRHCAS97%33.00 €~186.00 €Tue 22 Apr 25
Cymit Quimica10-F769800CAS98%To inquireWed 30 Apr 25
Cymit Quimica3D-PAA36674Min. 95%-Discontinued
MolCoreMC193G22NLT 97%Not specifiedNot specified

Quality Standards

Commercial suppliers typically provide the compound with high purity standards suitable for research applications . MolCore, for example, specializes in manufacturing high-purity [4-(Bromomethyl)benzyl]triphenylphosphonium bromide for global pharmaceutical and research industries, with certification under ISO quality systems .

Hazard CategoryClassificationSource
Hazard SymbolsXi (Irritant)
Risk Codes36/37/38 (Irritating to eyes, respiratory system, and skin)
GHS Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P280a-P304+P340-P305+P351+P338-P405-P501a

Structural and Chemical Relationships

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide belongs to the broader family of phosphonium salts, which have applications across multiple fields.

Related Compounds

Several structural analogs and related compounds exist, including other triphenylphosphonium derivatives that vary in their substituents. These include:

  • Other benzyl-triphenylphosphonium salts with different functional groups

  • Triphenylphosphonium compounds with varying chain lengths

  • Derivatives with alternative halide counterions

Chemical Reactivity

The reactivity of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is primarily determined by two reactive sites:

  • The phosphonium center, which can participate in ylide formation

  • The bromomethyl group, which is susceptible to nucleophilic substitution reactions

These reactive sites allow the compound to participate in various chemical transformations, including coordination chemistry and catalytic processes .

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